O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485189
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
SMILES:
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16485189

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate -

Specification

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key VSYXYJDOKAFLDT-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)OC)N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-O-tert-butyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate, reflects its stereochemistry and functional groups . The piperidine ring adopts a chair conformation, with the Boc and methyl ester groups occupying axial and equatorial positions, respectively, minimizing steric hindrance . The trans relationship between the amino group at C5 and the carboxylate at C2 enhances molecular rigidity, a feature critical for receptor-binding selectivity in drug design .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
CAS Number915976-35-1 (2S,5R enantiomer)
2166186-91-8 (2R,5S enantiomer)
SMILES NotationCC(C)(C)OC(=O)N1CC@HN
InChIKeyVSYXYJDOKAFLDT-DTWKUNHWSA-N

Stereochemical Significance

The (2R,5S) and (2S,5R) enantiomers exhibit distinct pharmacological behaviors. For instance, the (2R,5S) configuration has been linked to enhanced binding affinity for serotonin receptors in preclinical models . Chirality also influences metabolic stability; the tert-butyl group’s steric bulk shields the carbamate from enzymatic hydrolysis, prolonging half-life in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a five-step sequence starting from trans-5-aminopiperidine:

  • Amino Group Protection: The primary amine is shielded using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.

  • Esterification: The secondary alcohol at C2 is methylated via reaction with methyl chloroformate .

  • Crystallization: Enantiomeric purification is achieved through chiral column chromatography or recrystallization .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Boc₂O, NaOH, THF, 0°C → 25°C, 12h8595
2Methyl chloroformate, DMAP, DCM7897
3Hexane/EtOAc (3:1), recrystallization90≥99 (HPLC)

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Epimerization Risk: Prolonged exposure to acidic or basic conditions during Boc deprotection may invert stereochemistry .

  • Solvent Waste: Large-scale use of dichloromethane (DCM) necessitates costly recycling systems. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative .

Pharmaceutical and Industrial Applications

Drug Discovery

The compound’s amine and ester groups serve as handles for constructing:

  • Kinase Inhibitors: Derivatives bearing aryl sulfonamides at C5 show nanomolar activity against JAK3 kinases .

  • Antidepressants: Piperidine-based SSRIs synthesized from this intermediate exhibit improved blood-brain barrier penetration .

Non-Pharmaceutical Uses

  • Ligands in Catalysis: The Boc-protected amine coordinates to palladium in cross-coupling reactions, enhancing catalytic turnover.

  • Polymer Additives: Incorporation into polyurethanes improves thermal stability (Tg increased by 15°C) .

Research Advancements

Metabolic Studies

In vitro assays using human liver microsomes reveal a hepatic clearance rate of 12 mL/min/kg, primarily via CYP3A4-mediated oxidation. Co-administration with ketoconazole (CYP3A4 inhibitor) reduces clearance by 60%, suggesting potential drug-drug interactions .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 4.2 Debye, correlating with solubility in polar aprotic solvents like DMF . Molecular dynamics simulations further indicate stable binding to the α-subunit of GABAA receptors (ΔG = −9.8 kcal/mol) .

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